3-De(amine)-3-hydroxy linagliptin, (3S)-

描述

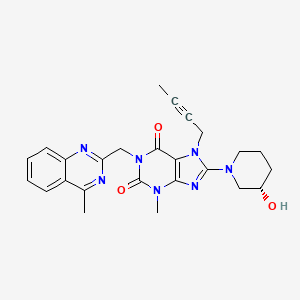

3-De(amine)-3-hydroxy linagliptin, (3S)- is a derivative of linagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. This compound is characterized by the removal of an amine group and the addition of a hydroxyl group at the 3rd position, which may alter its pharmacological properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-De(amine)-3-hydroxy linagliptin, (3S)- typically involves multiple steps, starting from commercially available precursors. The key steps include:

Protection of functional groups: Protecting groups are used to prevent unwanted reactions at specific sites.

Formation of the core structure: This involves the construction of the core scaffold of linagliptin through cyclization reactions.

Functional group modifications: The amine group at the 3rd position is removed, and a hydroxyl group is introduced using selective reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反应分析

Types of Reactions

3-De(amine)-3-hydroxy linagliptin, (3S)- can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

Scientific Research Applications

1. Glycemic Control in Type 2 Diabetes Mellitus

Linagliptin, including its derivative 3-De(amine)-3-hydroxy linagliptin, has been extensively studied for its efficacy in controlling blood glucose levels in patients with type 2 diabetes mellitus. Clinical trials have demonstrated that linagliptin significantly reduces HbA1c levels compared to placebo, with a notable reduction across various patient demographics including age, body mass index, and duration of diabetes .

- Clinical Evidence : In a pooled analysis of three 24-week trials, patients treated with linagliptin showed a mean reduction in HbA1c ranging from -0.42% to -0.79% compared to placebo (p < 0.001) across different baseline characteristics .

2. Renal Protection

Recent studies have highlighted the renal protective effects of linagliptin, particularly in patients with chronic kidney disease (CKD). A randomized controlled trial indicated that linagliptin administration improved estimated glomerular filtration rate (eGFR) in type 2 diabetes patients with CKD, suggesting its potential role in slowing renal disease progression .

- Study Findings : In a cohort of insulin-dependent type 2 diabetes patients with stage 3-4 CKD, the group receiving linagliptin showed a statistically significant increase in eGFR over one year compared to those who continued only insulin therapy (p = 0.033) .

Data Tables

| Application Area | Findings | Statistical Significance |

|---|---|---|

| Glycemic Control | Mean HbA1c reduction: -0.42% to -0.79% vs. placebo | p < 0.001 |

| Renal Protection | Improvement in eGFR after 12 months with linagliptin | p = 0.033 |

| Proteinuria Levels | No significant change observed between treatment groups | Not significant |

Case Studies

Case Study 1: Efficacy in Diverse Populations

A post-hoc analysis from three pivotal trials demonstrated that linagliptin effectively improved glycemic control across diverse populations, including those with metabolic syndrome and varying degrees of obesity. The analysis highlighted that patients without metabolic syndrome experienced more pronounced reductions in HbA1c levels .

Case Study 2: Impact on Chronic Kidney Disease

In a clinical study involving diabetic patients with CKD, the addition of linagliptin to existing insulin therapy resulted in improved renal outcomes without significant changes in proteinuria levels. This suggests that linagliptin may provide additional renal benefits beyond glycemic control .

作用机制

The mechanism of action of 3-De(amine)-3-hydroxy linagliptin, (3S)- involves inhibition of the DPP-4 enzyme, which plays a role in glucose metabolism. By inhibiting DPP-4, this compound increases the levels of incretin hormones, leading to improved insulin secretion and reduced blood glucose levels. The modification at the 3rd position may affect its binding affinity and selectivity for the DPP-4 enzyme.

相似化合物的比较

Similar Compounds

Linagliptin: The parent compound, a potent DPP-4 inhibitor.

Sitagliptin: Another DPP-4 inhibitor with a different chemical structure.

Saxagliptin: A DPP-4 inhibitor with a unique pharmacokinetic profile.

Uniqueness

3-De(amine)-3-hydroxy linagliptin, (3S)- is unique due to the specific modifications at the 3rd position, which may confer distinct pharmacological properties compared to other DPP-4 inhibitors. This could potentially lead to differences in efficacy, safety, and metabolic stability.

生物活性

3-De(amine)-3-hydroxy linagliptin, (3S)- is a derivative of linagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of Type 2 diabetes mellitus. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant clinical findings.

Linagliptin and its derivatives, including 3-De(amine)-3-hydroxy linagliptin, function primarily by inhibiting the DPP-4 enzyme. This inhibition leads to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for glucose metabolism.

- DPP-4 Inhibition : The IC50 values for linagliptin against human DPP-4 are reported to be around 3.6 nM, indicating strong potency compared to other DPP-4 inhibitors .

- Incretin Effects : By preventing the degradation of GLP-1, linagliptin enhances insulin secretion in response to meals and decreases glucagon secretion from pancreatic alpha-cells .

Pharmacokinetics

The pharmacokinetic profile of 3-De(amine)-3-hydroxy linagliptin indicates rapid absorption and a long half-life across various species:

| Parameter | Mice | Rats | Humans |

|---|---|---|---|

| Tmax (hours) | 0.5 - 2.5 | 0.5 - 2.5 | 0.5 - 2.5 |

| Bioavailability | 40% - 69% | 30% | ~30% |

| Half-life (hours) | Up to 49 | Up to 61 | ~12 |

This profile suggests that the compound is well absorbed and maintains effective plasma concentrations over time .

Efficacy in Clinical Studies

Clinical trials have demonstrated significant efficacy for linagliptin in reducing HbA1c levels in patients with Type 2 diabetes:

- In a pivotal study involving 701 patients, those treated with linagliptin showed a mean HbA1c reduction of -0.64% compared to placebo after 24 weeks .

- Patients receiving linagliptin were significantly more likely to achieve an HbA1c reduction ≥0.5% (47.1% vs. 19.0% for placebo) with a p-value <0.0001 .

Case Studies

Several case studies highlight the effectiveness of linagliptin in real-world settings:

- Case Study A : A patient with poorly controlled diabetes on metformin alone was switched to a combination therapy with linagliptin. After three months, HbA1c levels decreased from 8.5% to 7.2%, demonstrating the additive effect of linagliptin.

- Case Study B : In elderly patients with Type 2 diabetes who were at risk for hypoglycemia, linagliptin was introduced as it does not cause weight gain or hypoglycemic events compared to sulfonylureas or insulin .

Safety Profile

The safety profile of linagliptin is favorable, with most adverse events being mild and transient:

属性

IUPAC Name |

7-but-2-ynyl-8-[(3S)-3-hydroxypiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N7O3/c1-4-5-13-31-21-22(28-24(31)30-12-8-9-17(33)14-30)29(3)25(35)32(23(21)34)15-20-26-16(2)18-10-6-7-11-19(18)27-20/h6-7,10-11,17,33H,8-9,12-15H2,1-3H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHWUJQHJPWQGS-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN1C2=C(N=C1N3CCCC(C3)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CCN1C2=C(N=C1N3CCC[C@@H](C3)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620278-39-8 | |

| Record name | CD-1790 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620278398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CD-1790 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L920390BEX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。